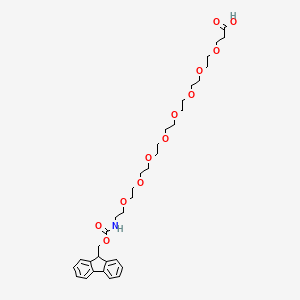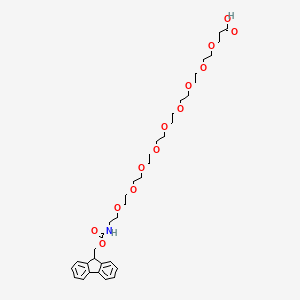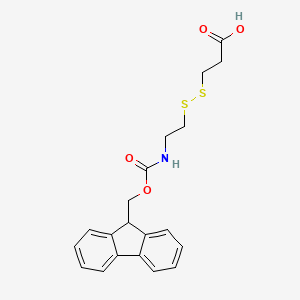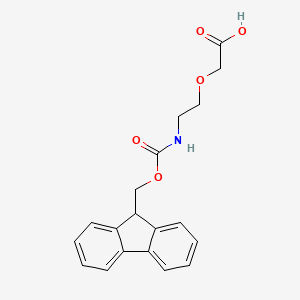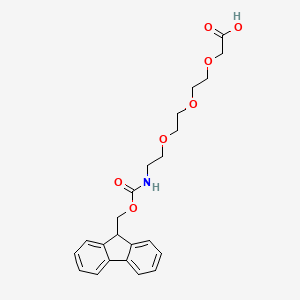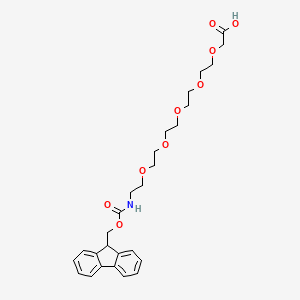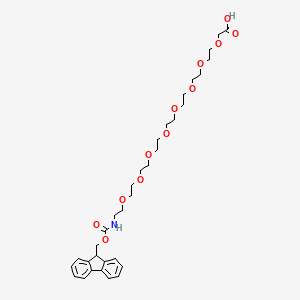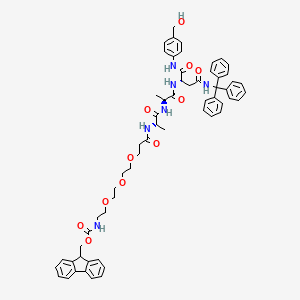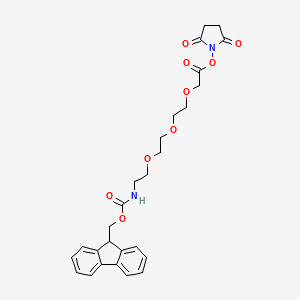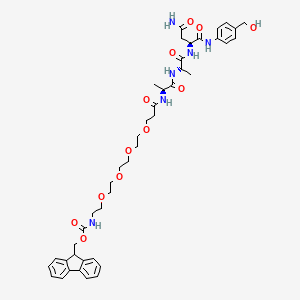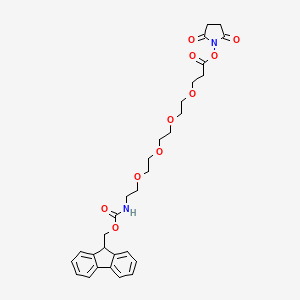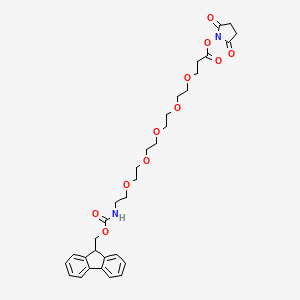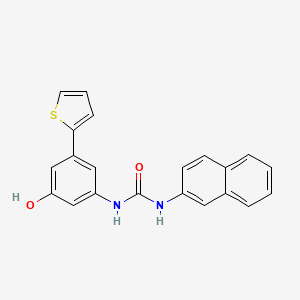
FzM1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FzM1 是一种 Frizzled 受体 FZD4 的负向变构调节剂。 该化合物以其降低 WNT5A 依赖性 WNT 响应元件活性的能力而闻名,使其成为研究 WNT/β-连环蛋白信号通路的重要分子 .
科学研究应用
FzM1 在科学研究中具有广泛的应用,包括:
化学: 用作研究 WNT/β-连环蛋白信号通路及其调节的工具。
生物学: 研究其在细胞信号传导中的作用及其对细胞增殖和分化的影响。
医学: 探索其在与 WNT 信号异常相关的疾病(如癌症和纤维化)中的潜在治疗应用。
工业: 用于开发针对 WNT/β-连环蛋白通路的新的药物和治疗剂。
作用机制
FzM1 通过与 Frizzled 受体 FZD4 上的变构位点结合来发挥其作用,该位点特别位于细胞内环 3 中。这种结合改变了受体的构象,抑制了 WNT/β-连环蛋白信号级联反应。 WNT5A 依赖性 WNT 响应元件活性的降低最终会影响细胞过程,如增殖、分化和迁移 .
生化分析
Biochemical Properties
FzM1 acts as a negative allosteric modulator of the Frizzled receptor FZD4. It reduces WNT5A-dependent WNT responsive element activity by binding to an allosteric site located in the intracellular loop 3 of FZD4. This binding alters the receptor’s conformation, ultimately inhibiting the Wnt-β-catenin cascade . This compound does not affect GSK3-β or the APC destruction complex but blocks the phosphorylation and nuclear translocation of beta-catenin, reducing the transcription of TCF/LEF-regulatory genes .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In U87MG glioblastoma cells and Caco-2 cells, this compound promotes the plasma membrane localization of HA-Fz4-FEVR . Additionally, it abolishes Norrin-dependent TCF/LEF activation and gene transcription in HEK293 cells . These effects highlight the compound’s potential in modulating cell function and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the allosteric site on the Frizzled receptor FZD4. This binding induces conformational changes in the receptor, inhibiting the Wnt-β-catenin signaling pathway . By blocking the phosphorylation and nuclear translocation of beta-catenin, this compound reduces the transcription of TCF/LEF-regulatory genes . This mechanism of action underscores the compound’s ability to modulate gene expression and cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Reconstituted stock solutions are stable for up to three months at -20°C . Long-term studies have shown that this compound can maintain its inhibitory effects on the Wnt-β-catenin pathway, making it a reliable tool for extended research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the Wnt-β-catenin pathway without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in the Wnt-β-catenin signaling pathway, interacting with various enzymes and cofactors. By inhibiting the phosphorylation and nuclear translocation of beta-catenin, this compound affects the transcription of TCF/LEF-regulatory genes . This interaction underscores the compound’s role in modulating metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to promote the plasma membrane localization of HA-Fz4-FEVR in certain cell types highlights its potential for targeted delivery and accumulation . These interactions are crucial for understanding the compound’s localization and effects within biological systems.
Subcellular Localization
This compound’s subcellular localization is primarily associated with the Frizzled receptor FZD4. The compound’s binding to the allosteric site on FZD4 induces conformational changes that inhibit the Wnt-β-catenin signaling pathway . This localization is essential for the compound’s activity and function, as it directly influences its ability to modulate cellular signaling and gene expression.
准备方法
合成路线和反应条件
FzM1 的合成涉及多个步骤,通常从核心结构的制备开始,然后进行官能团修饰。具体的合成路线可能有所不同,但通常包括:
核心结构的形成: 这涉及通过环化反应构建中心环系。
官能团修饰: 在受控条件下使用卤素、胺或醇等试剂将特定官能团引入核心结构。
纯化: 最终产物采用重结晶或色谱等技术进行纯化,以达到所需的纯度水平。
工业生产方法
This compound 的工业生产可能涉及扩大实验室合成工艺。这包括优化更大体积的反应条件,确保质量一致,并实施有效的纯化方法。使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
FzM1 会发生各种化学反应,包括:
氧化: 在分子中引入氧原子,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 去除氧原子或添加氢原子,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 用另一种官能团替换一种官能团,使用卤化物或亲核试剂等试剂。
常见试剂和条件
氧化: 高锰酸钾、过氧化氢和其他氧化剂在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂在无水条件下。
取代: 卤化物、亲核试剂和其他试剂在各种条件下,具体取决于所需的取代。
主要产物
这些反应形成的主要产物取决于所涉及的特定官能团。例如,氧化可能生成酮或羧酸,而还原可能生成醇或胺。
相似化合物的比较
FzM1 与其他靶向 WNT/β-连环蛋白通路的化合物相比是独特的,因为其具有特定的结合位点和作用机制。类似的化合物包括:
IWP-2: 一种参与 WNT 配体分泌的酶 Porcupine 的抑制剂。
XAV939: 一种 tankyrase 抑制剂,可稳定 WNT/β-连环蛋白通路负向调节剂 Axin。
LGK974: 另一种 Porcupine 抑制剂,与 IWP-2 具有不同的结合特性。
This compound 的独特之处在于其能够直接调节 Frizzled 受体,为抑制 WNT/β-连环蛋白信号通路提供了一种不同的方法。
如果您有任何其他问题或需要更多详细信息,请随时提出!
属性
IUPAC Name |
1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSACXGWYGCPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
